2-(biphenyl-2-yl)-5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[1,1’-BIPHENYL]-2-YL}-5-(6-BROMO-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique combination of biphenyl, benzoxazin, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-2-YL}-5-(6-BROMO-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves a series of organic reactions. One common method includes the reaction of biphenyl derivatives with benzoxazin intermediates under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-2-YL}-5-(6-BROMO-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted products with different functional groups .
Scientific Research Applications
2-{[1,1’-BIPHENYL]-2-YL}-5-(6-BROMO-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-2-YL}-5-(6-BROMO-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- **N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 7-Bromo-2H-Benzo[b][1,4]Oxazin-3(4H)-One Linked Isoxazole Hybrids
- 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl derivatives
Uniqueness
What sets 2-{[1,1’-BIPHENYL]-2-YL}-5-(6-BROMO-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of structural motifs, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H15BrN2O4 |
---|---|
Molecular Weight |
523.3 g/mol |
IUPAC Name |
5-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)-2-(2-phenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C28H15BrN2O4/c29-18-11-13-23-22(15-18)28(34)35-25(30-23)17-10-12-20-21(14-17)27(33)31(26(20)32)24-9-5-4-8-19(24)16-6-2-1-3-7-16/h1-15H |
InChI Key |
BMZBAUYQXIBWHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=C(C=C(C=C6)Br)C(=O)O5 |
Origin of Product |
United States |
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